molecular formula C7H14O3 B8230846 methyl (2R)-2-methoxy-3-methylbutanoate

methyl (2R)-2-methoxy-3-methylbutanoate

Cat. No.: B8230846
M. Wt: 146.18 g/mol
InChI Key: SKLJCKZESWZYFG-ZCFIWIBFSA-N
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Description

Methyl (2R)-2-methoxy-3-methylbutanoate is a chiral ester characterized by a methoxy group at the (2R)-position and a methyl substituent on the third carbon of the butanoate backbone. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol (calculated). The compound’s stereochemistry and functional groups make it relevant in asymmetric synthesis, flavor chemistry, and pharmaceutical intermediates .

Properties

IUPAC Name

methyl (2R)-2-methoxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)6(9-3)7(8)10-4/h5-6H,1-4H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLJCKZESWZYFG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl (2R)-2-methoxy-3-methylbutanoate with esters of analogous structure, focusing on stereochemistry, physical properties, and synthetic routes.

Stereochemical Analogues
Compound Name Molecular Formula Key Features Stereochemical Impact
Methyl (2S)-2-methoxy-3-methylbutanoate C₈H₁₄O₃ Enantiomer of the target compound. Differing R/S configuration alters biological activity and metabolic pathways .
Methyl (2R)-3-hydroxy-2-methylpropanoate C₆H₁₀O₃ Replaces methoxy with hydroxyl group. Hydroxyl group increases polarity and hydrogen-bonding capacity .
(2R)-2-Methylbutyl 3-methylbutanoate C₁₀H₂₀O₂ Longer alkyl chain (butyl vs. methyl ester). Increased lipophilicity affects solubility and volatility .
Physical and Chemical Properties
Compound Name Boiling Point (°C) Melting Point (°C) Solubility (Water)
This compound ~175–180 (est.) Not reported Low (hydrophobic)
3-Methyl-3-methoxybutanol 174 - Moderate
Methyl isovalerate (3-methylbutanoate) 116–118 - Low

Key Observations :

  • The methoxy group in the target compound increases steric hindrance compared to hydroxylated analogues, reducing water solubility .
  • Longer alkyl chains (e.g., butyl esters) enhance lipophilicity, as seen in (2R)-2-methylbutyl 3-methylbutanoate .

Challenges :

  • Achieving high enantiomeric purity requires chiral auxiliaries or asymmetric catalysis, as seen in the synthesis of (2R,3S)-configured esters (e.g., ) .

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